AM12
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Overview
Description
AM12 is a synthetic derivative of the naturally occurring flavonol galangin. It is known for its ability to inhibit transient receptor potential canonical 5 (TRPC5) channels, which are involved in various physiological processes, including calcium entry into cells .
Preparation Methods
The synthesis of AM12 involves several steps, starting from the precursor galangin. The synthetic route typically includes bromination and subsequent reactions to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis provides a basis for potential upscaling.
Chemical Reactions Analysis
AM12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AM12 has several scientific research applications:
Mechanism of Action
AM12 exerts its effects by inhibiting TRPC5 channels. It binds to a site accessible from the extracellular face of the membrane, directly affecting the channel or a closely associated site . This inhibition prevents calcium entry into cells, modulating various cellular processes. The molecular targets and pathways involved include the TRPC5 channels and associated signaling pathways .
Comparison with Similar Compounds
AM12 is unique in its specific inhibition of TRPC5 channels. Similar compounds include:
Galangin: The natural precursor of this compound, which also inhibits TRPC5 but with different potency.
ML204: A potent antagonist that selectively modulates TRPC4 and TRPC5 ion channels.
HC-070: Another TRPC5 and TRPC4 antagonist with distinct inhibitory properties.
These compounds share similarities in their ability to modulate TRPC channels but differ in their potency, selectivity, and specific applications.
Properties
Molecular Formula |
C15H9BrO5 |
---|---|
Molecular Weight |
349.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H |
InChI Key |
OVIAJBSVWWYJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-12, AM12, AM 12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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